molecular formula C12H9BrFN B1373689 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine CAS No. 1187169-99-8

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Cat. No.: B1373689
CAS No.: 1187169-99-8
M. Wt: 266.11 g/mol
InChI Key: TYVWYOJZWMJVFM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is an organic compound with the molecular formula C12H9BrFN and a molecular weight of 266.11 . This high-purity compound is offered at 97% and is characterized by its specific structure combining a bromo- and fluoro-substituted phenyl ring with a methylated pyridine ring, making it a valuable intermediate in synthetic and medicinal chemistry . As a bifunctional aryl halide, it serves as a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the construction of complex molecules for pharmaceutical and materials science research . Its specific substitution pattern is particularly useful in the development of active pharmaceutical ingredients (APIs) and new drug candidates, allowing researchers to systematically explore structure-activity relationships . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. For specific storage and handling instructions, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-3-2-6-15-12(8)10-5-4-9(13)7-11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVWYOJZWMJVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with 3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine (CAS: 1257056-93-1)
  • Molecular Formula: C₁₃H₁₂FNO
  • Molecular Weight : 217.24 g/mol
  • Key Differences :
    • Replaces bromine with a methoxy (-OCH₃) group at the 4-position of the phenyl ring.
    • The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing bromine in the target compound.
    • Lower molecular weight (217.24 vs. 266.11 g/mol) due to the absence of bromine.
  • Applications : Likely used in organic synthesis for building blocks requiring enhanced solubility due to the polar methoxy group .
2-Fluoro-5-(4-fluorophenyl)pyridine
  • Molecular Formula : C₁₁H₇F₂N
  • Molecular Weight : 191.18 g/mol
  • Key Differences: Lacks the methyl group on the pyridine ring and the bromine substituent. Features two fluorine atoms at the 2- and 5-positions.
  • Applications : Reported as a precursor for biological activity studies, highlighting the role of fluorine in modulating pharmacokinetic properties .
6-Amino-3-bromo-2-methylpyridine (ASA1666)
  • Molecular Formula : C₆H₇BrN₂
  • Molecular Weight : 187.05 g/mol
  • Key Differences: Contains an amino (-NH₂) group at the 6-position instead of a fluorophenyl group. Melting point: 80–82°C, significantly lower than bromo-fluorophenyl analogs, likely due to reduced molecular symmetry and weaker intermolecular forces.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4-Bromo-2-fluorophenyl)-3-methylpyridine 266.11 Not reported Br, F, CH₃
2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine 217.24 Not reported F, OCH₃, CH₃
6-Amino-3-bromo-2-methylpyridine 187.05 80–82 Br, NH₂, CH₃
2-Amino-5-bromo-3-nitropyridine (ASA1400) 218.02 208–210 Br, NO₂, NH₂

Notes:

  • Bromine and nitro groups increase melting points due to stronger dipole interactions (e.g., ASA1400: 208–210°C ).

Spectroscopic Characterization

  • 1H NMR :
    • Methyl group on pyridine: δ ~2.5 ppm (singlet).
    • Aromatic protons: Split into complex patterns due to coupling with fluorine (J ~8–10 Hz) and bromine’s inductive effects .
  • IR Spectroscopy :
    • C-Br stretch: ~550–600 cm⁻¹.
    • C-F stretch: ~1100–1200 cm⁻¹ .

Biological Activity

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is a heterocyclic compound that belongs to the class of fluoropyridines. Its unique molecular structure, characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1: Pyridine ring
  • C2: Bromine substitution at the para position
  • C3: Fluorine substitution at the ortho position
  • C4: Methyl group at the meta position

This specific arrangement imparts distinct electronic properties that enhance its reactivity and potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Additionally, it has shown antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values of 16.69–78.23 µM and 56.74–222.31 µM respectively .

The biological activity of this compound is largely attributed to its ability to act as a ligand for various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its binding affinity to proteins, which can modulate their activity.

For instance, studies have shown that compounds with similar structures exhibit inhibition against monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. The bromine substitution at specific positions has been correlated with increased inhibitory potency .

Case Study: Antibacterial Activity

In a comparative study examining the antibacterial effects of several pyridine derivatives, this compound was found to outperform many structurally similar compounds in inhibiting bacterial growth. The study highlighted that modifications in substituent positions significantly influenced antimicrobial efficacy .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using L929 fibroblast cells. Results indicated that while some derivatives caused complete cell death at higher concentrations (e.g., >50 µM), this compound exhibited lower cytotoxicity, suggesting its potential as a safer therapeutic agent .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for various applications:

  • Drug Design : Its ability to modulate protein activity makes it a candidate for developing new therapeutic agents targeting bacterial infections.
  • Imaging Agents : The unique electronic properties imparted by fluorination are being explored for use in imaging technologies due to enhanced contrast capabilities.
  • Agrochemicals : Its antimicrobial properties may also find applications in agricultural settings as a biopesticide or fungicide.

Q & A

Synthesis and Optimization

Basic Q1: What are the key considerations for optimizing the synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine? Answer:

  • Precursor Selection : Use bromo-fluoropyridine derivatives (e.g., 4-Bromo-2-fluorophenyl intermediates) as starting materials, ensuring >95% purity to minimize side reactions .
  • Reaction Conditions : Employ coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres with palladium catalysts. Monitor temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients. Confirm purity via HPLC (>98%) .

Advanced Q2: How can regioselectivity challenges be addressed when introducing substituents to the pyridine ring? Answer:

  • Directing Groups : Utilize meta-directing groups (e.g., methyl at C3) to control electrophilic substitution positions .
  • Cross-Coupling Strategies : Apply nickel- or palladium-catalyzed reactions (e.g., Kumada coupling) for selective bromine/fluorine substitution .
  • Computational Guidance : Pre-screen substituent effects using DFT calculations to predict reactivity and regioselectivity .

Structural and Physicochemical Characterization

Basic Q3: What analytical techniques are critical for characterizing this compound? Answer:

  • Spectroscopy :
    • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm aryl and methyl group positions .
    • MS : Use high-resolution ESI-MS to verify molecular weight (expected: ~265.07 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–Br bond length: ~1.89 Å) .

Advanced Q4: How can computational modeling enhance structural insights? Answer:

  • DFT Studies : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., bromine/fluorine sites) prone to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., CYP enzymes) to predict binding modes and affinity .

Structure-Activity Relationship (SAR) Analysis

Basic Q5: What experimental approaches are used to study SAR for pyridine derivatives? Answer:

  • Varied Substituents : Synthesize analogs with halogen (Br/F), methyl, or hydroxyl groups at C2, C3, or C4 positions .
  • Biological Assays : Test inhibitory activity (e.g., CYP1B1 IC50_{50}) using ethoxyresorufin-O-deethylase (EROD) assays. Compare with controls like α-naphthoflavone (IC50_{50} = 0.083 μM) .

Advanced Q6: How does the position of substituents impact biological activity? Answer:

  • Case Study : In estrane-pyridine analogs, C2-substituted pyridines show 7.5× higher CYP1B1 inhibition than C3/C4 analogs due to optimal steric alignment in the enzyme’s active site .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett constants) with activity trends .

Stability and Metabolic Behavior

Basic Q7: How is metabolic stability assessed for halogenated pyridines? Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • Plasma Stability : Measure compound concentration over 24 hours in rat plasma; ideal candidates maintain >80% stability .

Advanced Q8: What structural modifications improve metabolic resistance? Answer:

  • Fluorine Shielding : Introduce fluorine at ortho positions to block cytochrome P450 oxidation .
  • Methyl Group Effects : 3-Methyl groups reduce metabolic susceptibility by sterically hindering enzyme access .

Biological Evaluation and Mechanism

Advanced Q9: How can researchers design assays to evaluate enzyme inhibition? Answer:

  • EROD Assay Protocol :
    • Incubate recombinant CYP1B1 with test compound (0.001–10 μM) and 7-ethoxyresorufin.
    • Measure resorufin fluorescence (Ex/Em: 530/585 nm) to quantify inhibition.
    • Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism) .
  • Competitive Binding : Perform Lineweaver-Burk plots to confirm competitive vs. non-competitive inhibition .

Computational and Theoretical Insights

Advanced Q10: What role do pyridine rings play in supramolecular interactions? Answer:

  • Host-Guest Chemistry : Pyridine’s lone-pair electrons enable coordination with metal ions (e.g., Cu2+^{2+}) in α-cyclodextrin complexes, enhancing binding to linear guests .
  • Charge Transfer : DFT reveals pyridine’s contribution to HOMO-LUMO interactions, critical for corrosion inhibition or drug-receptor binding .

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